![molecular formula C20H15N5O3 B11276160 N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide](/img/structure/B11276160.png)
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further connected to a nitrobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the phenyl and nitrobenzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities.
Imidazo[1,2-a]pyrimidine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H15N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H15N5O3/c1-13-10-11-24-12-17(23-20(24)21-13)14-6-8-15(9-7-14)22-19(26)16-4-2-3-5-18(16)25(27)28/h2-12H,1H3,(H,22,26) |
InChI Key |
LKUUWIHWBLVAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





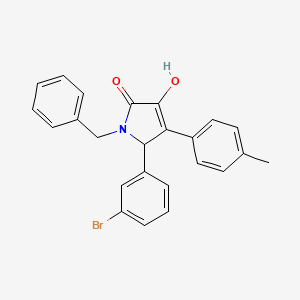
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B11276115.png)
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11276116.png)

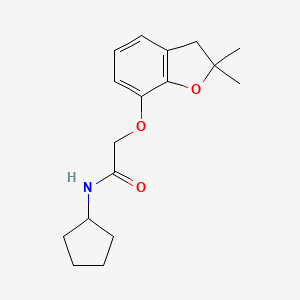

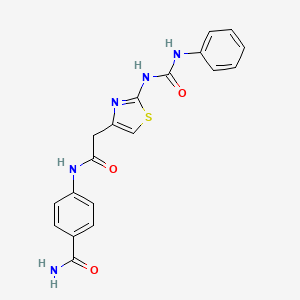
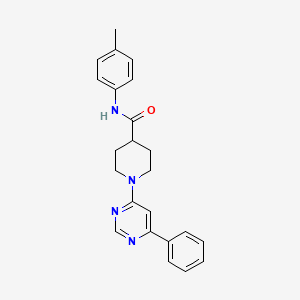
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11276142.png)
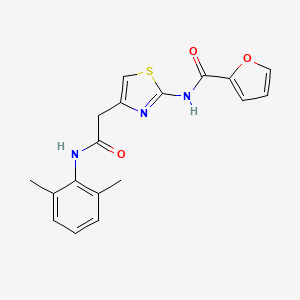
![(8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid](/img/structure/B11276162.png)
